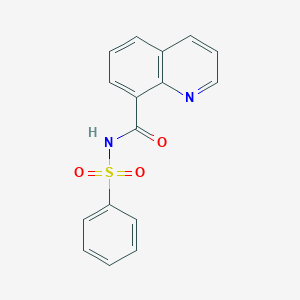
N-(benzenesulfonyl)quinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzenesulfonyl)quinoline-8-carboxamide: is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoline ring system attached to a benzenesulfonyl group and a carboxamide group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzenesulfonyl)quinoline-8-carboxamide typically involves the reaction of quinoline-8-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(benzenesulfonyl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(benzenesulfonyl)quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. By inhibiting this enzyme, the compound disrupts the tumor’s ability to regulate pH, leading to cell death . Additionally, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
N-(benzenesulfonyl)quinoline-8-carboxamide can be compared to other quinoline derivatives, such as:
N-(quinolin-8-yl)quinoline-2-carboxamide: Similar in structure but with different biological activities and applications.
N-(quinoline-8-yl)benzamide: Another quinoline derivative with distinct chemical properties and uses.
Quinoline-8-carboxylic acid: A simpler derivative used as a precursor in the synthesis of more complex compounds.
The uniqueness of this compound lies in its combination of the benzenesulfonyl and carboxamide groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H12N2O3S |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
N-(benzenesulfonyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C16H12N2O3S/c19-16(18-22(20,21)13-8-2-1-3-9-13)14-10-4-6-12-7-5-11-17-15(12)14/h1-11H,(H,18,19) |
InChI Key |
RDQZNGMAWKVMRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















